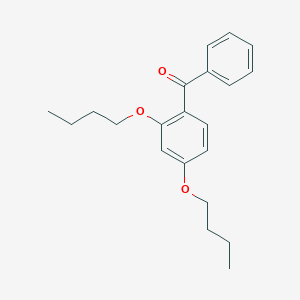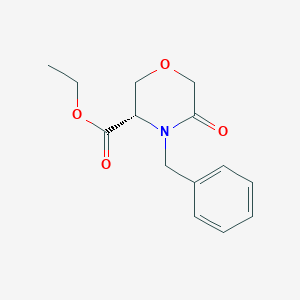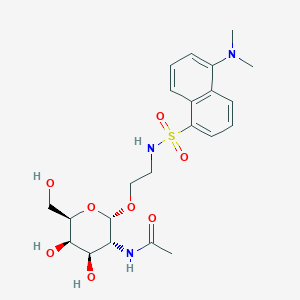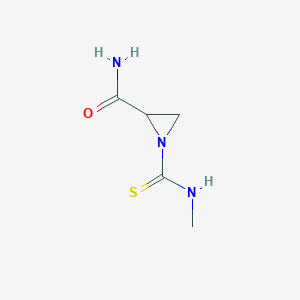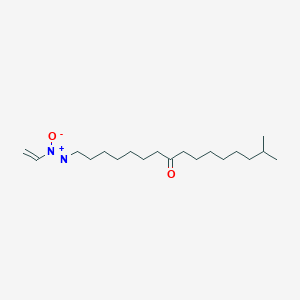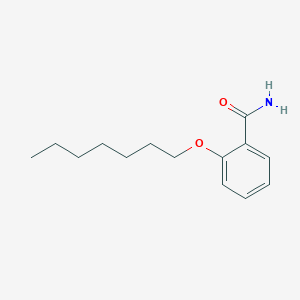
BENZAMIDE, o-HEPTYLOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, o-heptyloxy- is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Benzamide, o-heptyloxy- has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in the regulation of gene expression, and inhibitors of these enzymes have been investigated for their potential as cancer therapies. Benzamide, o-heptyloxy- has been shown to inhibit HDAC activity in vitro and in vivo, making it a potential candidate for further investigation as a cancer therapy.
Another area of interest for benzamide, o-heptyloxy- is its potential as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which play a role in the body's defense against cancer and viral infections. Additionally, it has been investigated for its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of benzamide, o-heptyloxy- is not fully understood. However, it is thought to function as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from carrying out its normal function. This can result in changes in gene expression that may be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
Benzamide, o-heptyloxy- has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been shown to enhance natural killer cell activity and inhibit the production of inflammatory cytokines. It has also been investigated for its potential to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of benzamide, o-heptyloxy- is its potential as an HDAC inhibitor. This property makes it a potential candidate for further investigation as a cancer therapy. Additionally, its ability to enhance natural killer cell activity and inhibit inflammation may have applications in the treatment of viral infections and autoimmune diseases.
One limitation of benzamide, o-heptyloxy- is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness as a cancer therapy. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on benzamide, o-heptyloxy-. One area of interest is the development of more potent analogs of the compound that may have increased efficacy as HDAC inhibitors. Additionally, further investigation into its potential as an immune modulator may lead to new applications in the treatment of viral infections and autoimmune diseases. Finally, its mechanism of action should be further characterized to better understand its therapeutic potential.
Synthesemethoden
Benzamide, o-heptyloxy- can be synthesized using a variety of methods. One common method involves the reaction of o-heptyloxyaniline with benzoyl chloride in the presence of a base. This reaction results in the formation of benzamide, o-heptyloxy- and hydrochloric acid as a byproduct. The reaction can be carried out in a solvent such as dichloromethane or chloroform.
Eigenschaften
CAS-Nummer |
100243-38-7 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-heptoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16/h6-7,9-10H,2-5,8,11H2,1H3,(H2,15,16) |
InChI-Schlüssel |
IQXXUMKLTPIHNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Andere CAS-Nummern |
100243-38-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



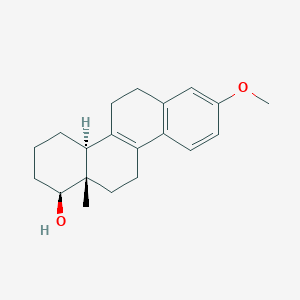
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
